Cas no 73927-07-8 (1,1'-sulfanediylbis(4-iodobenzene))

1,1'-Sulfanediylbis(4-iodobenzene) is an organosulfur compound featuring a central sulfur atom bridging two 4-iodophenyl groups. This structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Ullmann-type couplings, where the iodine substituents serve as reactive sites. The sulfanediyl linker enhances stability while maintaining reactivity, making it useful for constructing complex aromatic frameworks. Its high purity and well-defined molecular architecture ensure consistent performance in pharmaceutical and materials science applications. The compound’s crystalline form facilitates handling and storage, while its compatibility with diverse reaction conditions underscores its versatility in synthetic chemistry.
1,1'-sulfanediylbis(4-iodobenzene) structure
73927-07-8 structure
Product name:1,1'-sulfanediylbis(4-iodobenzene)
CAS No:73927-07-8
MF:C12H8I2S
MW:438.0659
MDL:MFCD01683029
CID:1763694
PubChem ID:3056971

1,1'-sulfanediylbis(4-iodobenzene) Chemical and Physical Properties

Names and Identifiers

    • 1,1'-sulfanediylbis(4-iodobenzene)
    • 1-iodo-4-(4-iodophenyl)sulfanylbenzene
    • Bis(p-iodophenyl) sulfide
    • SY290688
    • 1-iodo-4-[(4-iodophenyl)sulfanyl]benzene
    • Bis(4-iodophenyl)sulfane
    • E86147
    • SCHEMBL5887631
    • Sulfide, bis(p-iodophenyl)
    • 73927-07-8
    • MFCD01683029
    • BRN 3272438
    • 0-06-00-00335 (Beilstein Handbook Reference)
    • DTXSID30224535
    • MDL: MFCD01683029
    • Inchi: InChI=1S/C12H8I2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
    • InChI Key: DUVVOUSAQUQNMU-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1SC2=CC=C(C=C2)I)I

Computed Properties

  • Exact Mass: 437.84362g/mol
  • Monoisotopic Mass: 437.84362g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 25.3Ų

1,1'-sulfanediylbis(4-iodobenzene) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1198233-5g
Bis(4-iodophenyl)sulfane
73927-07-8 95%
5g
$345 2024-07-19
eNovation Chemicals LLC
Y1198233-10g
Bis(4-iodophenyl)sulfane
73927-07-8 95%
10g
$520 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594689-25g
Bis(4-iodophenyl)sulfane
73927-07-8 98%
25g
¥10200.00 2024-07-28
1PlusChem
1P005W8U-10g
Bis(p-iodophenyl) sulfide
73927-07-8 ≥95%
10g
$602.00 2023-12-16
1PlusChem
1P005W8U-25g
Bis(p-iodophenyl) sulfide
73927-07-8 ≥95%
25g
$1103.00 2024-04-21
A2B Chem LLC
AC74270-1g
Bis(p-iodophenyl) sulfide
73927-07-8 98%
1g
$120.00 2023-12-30
abcr
AB583119-1g
Bis(4-iodophenyl)sulfane; .
73927-07-8
1g
€291.00 2024-08-02
abcr
AB583119-10g
Bis(4-iodophenyl)sulfane; .
73927-07-8
10g
€798.00 2024-08-02
Aaron
AR005WH6-10g
Bis(p-iodophenyl) sulfide
73927-07-8 95%
10g
$570.00 2025-02-12
A2B Chem LLC
AC74270-250mg
Bis(p-iodophenyl) sulfide
73927-07-8 98%
250mg
$75.00 2023-12-30

Additional information on 1,1'-sulfanediylbis(4-iodobenzene)

1,1'-Sulfanediylbis(4-Iodobenzene): A Comprehensive Overview

The compound with CAS No. 73927-07-8, commonly referred to as 1,1'-sulfanediylbis(4-iodobenzene), is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which consists of two iodobenzene groups connected by a sulfanediyl bridge. The sulfanediyl group (-S-S-) plays a crucial role in determining the chemical properties and reactivity of this compound. Recent studies have highlighted its potential applications in various areas, including drug discovery and materials science.

1,1'-Sulfanediylbis(4-iodobenzene) exhibits interesting physical and chemical properties due to the presence of the iodine atoms and the sulfide linkage. The iodine substituents contribute to the molecule's electronic properties, making it suitable for use in electron transfer processes. Additionally, the sulfide bridge imparts flexibility to the molecule, enabling it to adopt various conformations that are essential for its reactivity in different chemical environments.

Recent research has focused on the synthesis and characterization of 1,1'-sulfanediylbis(4-iodobenzene). One notable study demonstrated that this compound can be synthesized via a two-step process involving the coupling of iodobenzene derivatives with a sulfide precursor. The reaction conditions were optimized to achieve high yields and purity, making this synthesis method scalable for industrial applications.

The applications of 1,1'-sulfanediylbis(4-iodobenzene) are diverse and continue to expand with new discoveries. In the pharmaceutical industry, this compound has shown promise as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various types of cross-coupling reactions makes it a valuable building block in medicinal chemistry. Furthermore, its electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

In terms of environmental impact, 1,1'-sulfanediylbis(4-iodobenzene) has been studied for its biodegradability and toxicity profiles. Initial findings suggest that it is not inherently toxic at concentrations typically used in industrial applications. However, further studies are required to fully understand its environmental fate and potential risks.

Recent advancements in computational chemistry have provided deeper insights into the molecular structure and reactivity of 1,1'-sulfanediylbis(4-iodobenzene). Quantum mechanical calculations have revealed that the sulfide bridge significantly influences the molecule's electronic distribution, which is critical for its participation in redox reactions. These findings have paved the way for new strategies in designing sulfur-containing compounds with tailored properties.

In conclusion, 1,1'-sulfanediylbis(4-iodobenzene) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an attractive target for both academic research and industrial development. As new research continues to emerge, this compound is expected to play an increasingly important role in advancing modern chemistry.

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(CAS:73927-07-8)1,1'-sulfanediylbis(4-iodobenzene)
A1224227
Purity:99%
Quantity:5g
Price ($):310